4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide
Description
This compound is a bis-sulfamoyl benzamide derivative characterized by two bis(2-cyanoethyl)sulfamoyl groups attached to a central benzamide scaffold. Its structural complexity arises from the dual sulfamoyl moieties and the aromatic phenyl linkage, which likely influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N8O6S2/c33-16-2-20-39(21-3-17-34)47(43,44)29-12-8-25(9-13-29)31(41)37-27-6-1-7-28(24-27)38-32(42)26-10-14-30(15-11-26)48(45,46)40(22-4-18-35)23-5-19-36/h1,6-15,24H,2-5,20-23H2,(H,37,41)(H,38,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDABLDUSNMMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N8O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the sulfamoyl and cyanoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzamide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized benzamides.
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfamoyl groups can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the benzamido groups may facilitate binding to specific proteins, modulating their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core benzamide or sulfamoyl motifs but differ in substituents, heterocyclic attachments, and bioactivity profiles:
Substituent Variations and Molecular Properties
Key Observations :
- Heterocyclic Attachments : Oxadiazol (e.g., ) and thiazol (e.g., ) substituents correlate with bioactivity in growth modulation (119–129% in ), suggesting these groups enhance interaction with biological targets.
- Polarity : Higher topological polar surface areas (e.g., 151 in ) indicate increased hydrophilicity, which may improve solubility but reduce membrane permeability.
- Lipophilicity : The XLogP3 value of 2.5 for the benzothiazol analog suggests moderate lipophilicity, balancing solubility and bioavailability.
- Molecular Weight : Analogs range from 455–553 g/mol. Higher weights (e.g., 553.61 g/mol in ) may limit bioavailability under Lipinski’s Rule of Five criteria.
Fluorinated and Halogenated Analogs
The fluorine-containing compound SZJ (C₂₀H₁₄F₄N₂O₄S) demonstrates how halogenation enhances metabolic stability. Compared to cyanoethyl groups, fluorinated moieties may improve target binding affinity through electronegative interactions.
Bioactivity Trends
Compounds with electron-withdrawing groups (e.g., nitro in , cyano in ) show higher growth modulation percentages (119–129%, p<0.05) compared to non-halogenated analogs. This aligns with the hypothesis that electron-deficient regions enhance receptor binding .
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide is a synthetic derivative belonging to the class of sulfamoyl-benzamides. Its biological activity has garnered attention due to its potential as an inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in various pathological conditions.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄O₄S₂
- Molecular Weight : 414.48 g/mol
- CAS Number : To be determined based on synthesis protocols.
The biological activity of this compound is primarily attributed to its ability to inhibit h-NTPDases, which play a crucial role in nucleotide metabolism. The inhibition of these enzymes can lead to altered cellular signaling pathways, impacting processes such as apoptosis and proliferation.
Inhibition Studies
Recent studies have evaluated the inhibitory effects of sulfamoyl-benzamides, including the target compound, against various h-NTPDase isoforms. For instance:
- h-NTPDase1 : The compound demonstrated an IC50 value of 2.88 ± 0.13 μM, indicating strong inhibition.
- h-NTPDase2 : Similar inhibitory effects were noted with sub-micromolar concentrations.
- h-NTPDase3 and h-NTPDase8 : The compound also showed significant inhibitory activity against these isoforms, suggesting a broad-spectrum effect.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the sulfamoyl and benzamide moieties significantly influence the inhibitory potency. Variations in substituents on the aromatic rings can enhance binding affinity and selectivity towards specific h-NTPDase isoforms.
Case Studies
- Anti-Cancer Activity : In vitro studies have shown that derivatives of sulfamoyl-benzamides exhibit anti-cancer properties. For example, one study highlighted that a related compound caused cell cycle arrest in breast cancer cell lines (MCF-7 and MDA-MB-231) by inhibiting tubulin polymerization.
- Cell Viability Assays : Compounds were tested across multiple human cancer cell lines, demonstrating varying degrees of cytotoxicity, with some derivatives achieving significant reductions in cell viability at low micromolar concentrations.
Data Tables
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 4-[bis(2-cyanoethyl)sulfamoyl]-... | 2.88 ± 0.13 | h-NTPDase1 |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | 0.72 ± 0.11 | h-NTPDase3 |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | 0.28 ± 0.07 | h-NTPDase8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
